Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin, commonly referred to as Ac-Ile-Glu-Pro-Asp-AMC, is a synthetic peptide substrate primarily utilized in biochemical research. It serves as a substrate for various proteolytic enzymes, notably granzyme B, which is involved in the apoptosis of target cells by cytotoxic lymphocytes. This compound is significant in studies related to cell death mechanisms and protease activity.
This compound falls under the category of peptide substrates and fluorogenic probes. Its classification is essential for its application in enzyme assays, particularly in studies involving serine proteases and their inhibitors.
The synthesis of Ac-Ile-Glu-Pro-Asp-AMC involves solid-phase peptide synthesis (SPPS), where individual amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process typically includes:
The final product is characterized by its unique sequence and the presence of the 7-amino-4-methylcoumarin fluorophore, which emits fluorescence upon enzymatic cleavage. This property is crucial for its application in enzyme assays .
The molecular structure of Ac-Ile-Glu-Pro-Asp-AMC can be described as follows:
The structure includes an acetyl group at the N-terminus and a 7-amino-4-methylcoumarin moiety at the C-terminus, which plays a vital role in its fluorescent properties.
The compound's physical state is typically a white to off-white powder, soluble in water and organic solvents. Spectroscopic methods such as UV-Vis and fluorescence spectroscopy are used to analyze its properties and confirm its identity.
Ac-Ile-Glu-Pro-Asp-AMC undergoes hydrolysis when acted upon by specific proteases like granzyme B. The reaction can be summarized as follows:
This reaction results in the release of the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured using fluorescence spectrometry.
The kinetics of this reaction can be analyzed by monitoring fluorescence intensity over time, allowing researchers to determine enzyme activity and inhibition constants .
The mechanism of action for Ac-Ile-Glu-Pro-Asp-AMC involves its interaction with granzyme B:
This process is critical for understanding how granzyme B induces apoptosis in target cells, providing insights into immune responses and potential therapeutic targets.
Relevant data regarding storage conditions suggest that it should be kept at -20°C for optimal stability.
Ac-Ile-Glu-Pro-Asp-AMC has several applications in scientific research:
Ac-Ile-Glu-Pro-Asp-AMC (Ac-IEPD-AMC) is a fluorogenic peptide substrate widely employed to measure proteolytic activity. Its design incorporates the 7-amino-4-methylcoumarin (AMC) fluorophore, which is quenched when linked to the IEPD peptide sequence. Proteolytic cleavage at the Asp-AMC bond releases free AMC, yielding a quantifiable fluorescent signal (excitation 360–380 nm, emission 440–460 nm) proportional to enzyme activity [1] [5]. This enables real-time kinetic assays for studying protease function, inhibition, and cellular pathways.
Granzyme B (GrB), a serine protease in cytotoxic T-lymphocytes and natural killer (NK) cells, cleaves Ac-IEPD-AMC at the Asp↓AMC bond. GrB’s primary function is to induce apoptosis in target cells through caspase-dependent and -independent pathways. Hydrolysis of Ac-IEPD-AMC occurs via nucleophilic attack by GrB’s catalytic serine residue, forming an acyl-enzyme intermediate and subsequent AMC release [1] [4]. This cleavage is physiologically significant, as the IEPD motif mirrors GrB’s recognition sequence in endogenous substrates like caspase-3, DFF45 (DNA fragmentation factor), and α-tubulin [4] [6]. For example, GrB-mediated cleavage of DFF45 at IEPD liberates DFF40, triggering caspase-independent DNA fragmentation [6]. The kcat/KM for GrB with Ac-IEPD-AMC exceeds 10,000 M−1s−1, underscoring high catalytic efficiency [9].
Table 1: Granzyme B Cleavage of Endogenous Substrates with IEPD-like Motifs
Substrate | Function | Cleavage Site | Biological Consequence | |
---|---|---|---|---|
DFF45 | DNAse inhibitor | IEPD↓G | DNA fragmentation | |
Caspase-3 | Apoptotic protease | IEPD↓S | Caspase activation | |
α-Tubulin | Cytoskeletal protein | VESD↓S | Microtubule destabilization | [4] [6] |
Caspase-8, a cysteine aspartyl protease, hydrolyzes Ac-IEPD-AMC during extrinsic apoptosis initiation. It cleaves the substrate at Asp↓AMC, though with lower efficiency (kcat/KM ~5,000 M−1s−1) compared to GrB [1] [6]. Caspase-8 activation occurs downstream of death receptors (e.g., Fas), where it processes effector caspases (e.g., caspase-3) and substrates like Bid and DFF45. Cleavage of DFF45 by caspase-8 requires prior activation by caspase-3, creating a feedback loop amplifying apoptosis [6]. Thus, Ac-IEPD-AMC serves as a tool to dissect hierarchical protease activation in apoptotic networks.
Ac-IEPD-AMC’s selectivity for GrB and caspase-8 stems from its P4-P1 residues (Ile-Glu-Pro-Asp). Positional scanning libraries reveal that GrB strongly prefers:
This profile contrasts sharply with:
Orthologous differences exist, too. Mouse GrB cleaves human BNIP-2 (Bcl-2–interacting protein) at IEAD↓ efficiently, despite poor activity against human Bid—a substrate with an identical P4-P1 motif (IEAD). This divergence arises from sequence variations at primed sites (P1′–P3′), where Thr at P1′ enhances mouse GrB cleavage 4-fold [8].
Table 2: Substrate Specificity Profiles of Select Serine and Cysteine Proteases
Protease Clan | Protease | Optimal P4-P1 Motif | Ac-IEPD-AMC Cleavage Efficiency | |
---|---|---|---|---|
Clan SB (GrB) | Human Granzyme B | IEPD | +++ (kcat/KM >10⁴ M⁻¹s⁻¹) | |
Clan CD (Caspases) | Caspase-8 | IETD | ++ (kcat/KM ~5×10³ M⁻¹s⁻¹) | |
Clan PA (Trypsin) | Trypsin | XXR/K | – | |
Clan SB (GrB) | Mouse Granzyme B | VEVD | + (for IEPD, substrate-dependent) | [7] [8] [9] |
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